![molecular formula C24H24ClN5O4 B2505825 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 955801-70-4](/img/structure/B2505825.png)

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

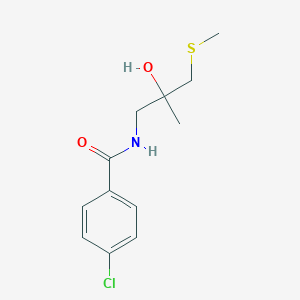

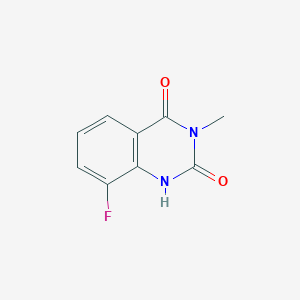

The compound “2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide” is a complex organic molecule. It belongs to the class of compounds known as pyrazolopyrimidines, which are nitrogen-containing heterocyclic compounds . These compounds are known to possess various pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the target compounds were confirmed by elemental analyses and spectral data .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential in antitumor applications. A study conducted by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their activity against human breast adenocarcinoma cell lines, with some showing mild to moderate activity compared to doxorubicin, a reference antitumor agent. This suggests that modifications of the pyrazolo[3,4-d]pyridazine structure, similar to the compound , could yield molecules with significant antitumor properties (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored, indicating that these compounds, through structural modification, could serve as effective antimicrobial agents. This is supported by the work of Bondock et al. (2008), who synthesized new heterocycles incorporating the antipyrine moiety, demonstrating their effectiveness against various microbial strains. This line of research implies that related compounds, including those with a structure like "2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide," may hold promise as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Novel Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds derived from pyrazolo[3,4-d]pyrimidine derivatives highlight the versatility of these molecules in creating new compounds with potentially unique properties. For instance, Abu-Melha (2013) utilized pyrazolo[3,4-b]pyridine derivatives as key intermediates in synthesizing a range of new coumarin, pyridine, pyrrole, and thiazole compounds, showcasing the adaptability of this chemical framework in generating diverse molecular structures with various applications (Abu-Melha, 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This inhibits the necroptosis signaling pathway, preventing cell death and inflammation .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL . This results in the inhibition of necroptosis, a form of programmed cell death .

Pharmacokinetics

The compound has acceptable pharmacokinetic properties . In liver microsome studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The oral bioavailability of the compound is 59.55%

Result of Action

The inhibition of RIPK1 by the compound results in the blockade of necroptosis . This can protect cells from death and reduce inflammation, making the compound potentially useful for the treatment of various inflammatory diseases .

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O4/c1-15-19-13-27-30(18-6-4-5-17(25)12-18)23(19)24(32)29(28-15)14-22(31)26-10-9-16-7-8-20(33-2)21(11-16)34-3/h4-8,11-13H,9-10,14H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYSZSYMLNNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)

![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)